4-Biphenylyl isocyanate

Description

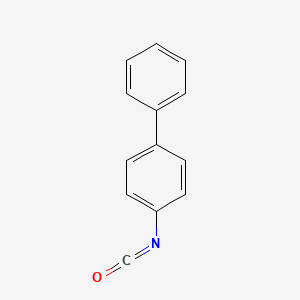

Structure

3D Structure

Propriétés

IUPAC Name |

1-isocyanato-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-10-14-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRPZDICFIIBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394186 | |

| Record name | 4-Biphenylyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-95-5 | |

| Record name | 4-Isocyanato-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Biphenylyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Biphenylyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Biphenylyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BIPHENYLYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0ZSP4UPQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

4-Biphenylyl isocyanate chemical properties

[8]

Part 3: Analytical Applications (HPLC Derivatization)

The primary application of 4-biphenylyl isocyanate in research is as a pre-column derivatization reagent . Many biologically significant molecules (fatty acids, aliphatic amines, steroids) lack chromophores, rendering them invisible to standard UV-Vis detectors.

Why use 4-Biphenylyl Isocyanate?

-

Molar Absorptivity: It introduces a biphenyl chromophore with a high extinction coefficient (

M⁻¹cm⁻¹ at 254 nm), significantly lowering the Limit of Detection (LOD). -

Stability: The resulting ureas (from amines) and carbamates (from alcohols) are thermally stable and resistant to reverse hydrolysis under HPLC conditions.

-

Selectivity: Reacts quantitatively with primary/secondary amines and alcohols; does not react with tertiary amines.

Experimental Protocol: Derivatization of Fatty Alcohols

Note: This protocol is a self-validating system. The use of an internal standard and a blank is mandatory to verify reagent purity and reaction completeness.

Reagents:

-

Reagent A: 4-Biphenylyl isocyanate (10 mg/mL in dry acetonitrile). Prepare fresh.

-

Catalyst: Triethylamine (TEA) or Dibutyltin dilaurate (for sterically hindered alcohols).

-

Solvent: HPLC-grade Acetonitrile (dried over molecular sieves).

Step-by-Step Methodology:

-

Sample Prep: Dissolve the analyte (alcohol/amine) in dry acetonitrile to a concentration of ~1.0 mg/mL.

-

Reaction:

-

In a sealed HPLC vial, mix 100 µL of Sample Solution with 150 µL of Reagent A .

-

Add 10 µL of TEA (catalyst).

-

Cap tightly and vortex.

-

-

Incubation: Heat the vial at 60°C for 30 minutes .

-

Causality: Heating overcomes the activation energy barrier for hindered hydroxyl groups and ensures quantitative conversion.

-

-

Quenching: Add 50 µL of ethanol or water to react with excess isocyanate.

-

Validation: This prevents the isocyanate from reacting with the HPLC column stationary phase.

-

-

Analysis: Inject 10 µL into the HPLC system (C18 column, Acetonitrile/Water gradient, UV detection at 254 nm).

Part 4: Synthetic Utility & Safety

Synthetic Applications

In drug discovery, 4-biphenylyl isocyanate is used to synthesize urea derivatives that act as enzyme inhibitors. The biphenyl moiety often occupies hydrophobic pockets in protein targets (e.g., kinase inhibitors), increasing binding affinity via Van der Waals interactions.

Safety & Handling (Critical)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is harmful if swallowed or inhaled.

-

Lachrymator: Induces tearing; handle strictly within a chemical fume hood.

-

Moisture Sensitivity: Reacts with atmospheric moisture to form the insoluble urea derivative (1,3-di(4-biphenylyl)urea) and CO₂.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). If the white solid turns crusty or yellow, hydrolysis has occurred, and the reagent should be repurified or discarded.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3612319, 4-Biphenylyl isocyanate. Retrieved from [Link]

-

Streicher, R. P., et al. (1996). Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air. American Industrial Hygiene Association Journal.[1] (Demonstrates comparative reactivity of isocyanate derivatizing agents).

-

Oakwood Chemical. Compound 104406: 4-Biphenylyl isocyanate.[2] Retrieved from [Link]

Technical Whitepaper: 4-Biphenylyl Isocyanate (CAS 92-95-5) in Analytical Derivatization and Organic Synthesis

Executive Summary

4-Biphenylyl isocyanate (CAS 92-95-5), also known as 4-isocyanatobiphenyl, is a specialized electrophilic reagent widely utilized in organic synthesis and analytical chemistry. Its primary utility lies in its high reactivity toward nucleophiles (active hydrogens), allowing for the rapid formation of stable carbamates and ureas.

In analytical workflows, it serves as a critical pre-column derivatization agent for High-Performance Liquid Chromatography (HPLC). By tagging aliphatic alcohols, phenols, and amines with the highly chromophoric biphenyl moiety, it significantly enhances UV-Vis and fluorescence detectability, lowering limits of detection (LOD) for compounds that otherwise lack native chromophores. In drug discovery, it acts as a scaffold building block for synthesizing urea-based bioactive molecules, including neurokinin receptor antagonists.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The physicochemical properties of 4-Biphenylyl isocyanate dictate its handling and storage requirements. It is a solid at room temperature, which offers handling advantages over liquid isocyanates, though it remains moisture-sensitive.

| Property | Specification |

| Chemical Name | 4-Biphenylyl isocyanate |

| CAS Number | 92-95-5 |

| Molecular Formula | C₁₃H₉NO |

| Molecular Weight | 195.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 59–62 °C |

| Boiling Point | 110–112 °C (at 1 mmHg) |

| Density | ~1.12 g/cm³ |

| Solubility | Soluble in Toluene, Dichloromethane, Acetonitrile; Reacts with water |

| Storage | 2–8 °C, under inert atmosphere (Argon/Nitrogen) |

Mechanism of Action: Nucleophilic Addition

The isocyanate group (-N=C=O) is highly electrophilic at the central carbon. The driving force of the reaction is the attack by a nucleophile (such as an alcohol or amine) on this carbon, followed by a proton transfer to the nitrogen. This reaction transforms the unstable isocyanate into a stable carbonyl derivative.

Reaction Kinetics & Catalysis

-

Uncatalyzed: Slow, often requiring elevated temperatures.

-

Base-Catalyzed: Tertiary amines (e.g., Triethylamine, Pyridine) facilitate the reaction by enhancing the nucleophilicity of the attacking species or by activating the isocyanate carbonyl.

-

Lewis Acid Catalyzed: Organotin compounds (e.g., DBTL) can also be used but are less common in analytical derivatization due to purification concerns.

Mechanistic Pathway Diagram

Application I: HPLC Derivatization Protocol

The derivatization of alcohols (including fatty alcohols and sterols) and amines with 4-Biphenylyl isocyanate introduces the biphenyl chromophore. This moiety exhibits strong absorbance in the UV region (typically monitored at 254 nm or 280 nm), transforming "invisible" analytes into detectable species.

Experimental Protocol

Objective: Derivatization of aliphatic alcohols for Reverse-Phase HPLC (RP-HPLC).

Reagents:

-

Derivatizing Solution: 0.1 M 4-Biphenylyl isocyanate in dry Acetonitrile (ACN).

-

Catalyst: Triethylamine (TEA) or Pyridine (1% v/v in ACN).

-

Quenching Agent: Ethanol or Methanol (to consume excess isocyanate).

Step-by-Step Workflow:

-

Sample Preparation: Dissolve the analyte (alcohol/amine) in dry ACN or Toluene to a concentration of ~1 mg/mL. Note: Water must be excluded to prevent hydrolysis to 4-aminobiphenyl.

-

Reaction Setup:

-

Aliquot 100 µL of Sample Solution into a reaction vial.

-

Add 100 µL of Derivatizing Solution.

-

Add 10 µL of Catalyst Solution.

-

-

Incubation: Seal the vial tightly and heat at 60°C for 30–45 minutes .

-

Quenching: Add 50 µL of Ethanol to react with any remaining isocyanate reagent. Incubate for another 5 minutes.

-

Preparation for Injection: Evaporate the solvent under a stream of nitrogen and reconstitute in the HPLC mobile phase (e.g., ACN/Water 50:50).

-

Analysis: Inject onto a C18 column. Detect at 254 nm .

Derivatization Workflow Diagram

Application II: Synthetic Intermediate in Drug Discovery

In medicinal chemistry, the urea linkage (-NH-CO-NH-) is a privileged scaffold found in many kinase inhibitors and receptor antagonists. 4-Biphenylyl isocyanate provides a direct route to installing the biphenyl urea motif, which is often used to probe hydrophobic pockets in target proteins (e.g., Neurokinin-3 receptors).

Synthetic Protocol: Urea Formation

Reaction: 4-Biphenylyl isocyanate + Primary Amine

-

Solvent Selection: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 1.0 equivalent of the amine substrate in DCM at 0°C.

-

Add 1.1 equivalents of 4-Biphenylyl isocyanate dropwise.

-

Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Observation: The product often precipitates out of non-polar solvents (DCM) as a white solid due to the formation of intermolecular hydrogen bonds.

-

-

Purification: Filtration of the precipitate is often sufficient. If soluble, wash with 1N HCl (to remove unreacted amine) and brine, then recrystallize.

Safety, Handling, and Toxicity (E-E-A-T)

Critical Warning: 4-Biphenylyl isocyanate hydrolyzes to form 4-Aminobiphenyl , a known human carcinogen (Group 1). Strict adherence to safety protocols is non-negotiable.

-

PPE: Double nitrile gloves, chemical safety goggles, and a lab coat. Handle only in a functioning fume hood or glovebox.

-

Inhalation Risk: Isocyanates are potent respiratory sensitizers. Inhalation can cause asthma-like symptoms and severe respiratory distress.

-

Waste Disposal: All waste streams (solvents, gloves, vials) must be segregated as hazardous chemical waste. Do not dispose of down the drain. Treat waste with a neutralizing solution (e.g., 5% ammonia/water/alcohol mixture) before disposal if required by local EHS regulations.

-

Storage: Store at 2–8°C. The container must be purged with argon or nitrogen after every use to prevent moisture ingress, which degrades the reagent and generates pressure (CO2) and toxic amines.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7067, 4-Biphenylyl isocyanate. Retrieved from [Link]

-

Osman, A. N., et al. (2012). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists.[1] Acta Poloniae Pharmaceutica - Drug Research. Retrieved from [Link]

-

Streicher, R. P., et al. (1996). Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air. American Industrial Hygiene Association Journal. Retrieved from [Link]

-

Raspoet, G., et al. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.[2] Journal of Organic Chemistry. Retrieved from [Link]

Sources

4-Biphenylyl isocyanate molecular weight

Technical Monograph: 4-Biphenylyl Isocyanate Physicochemical Properties, Reaction Mechanics, and Analytical Applications[1][2]

Executive Summary

4-Biphenylyl isocyanate (CAS: 92-95-5) is a highly reactive, aromatic derivatizing agent used primarily to enhance the ultraviolet (UV) and fluorescence detectability of compounds containing active hydrogen atoms (hydroxyls, amines, and thiols).[1][2][3][4] With a molecular weight of 195.22 g/mol , it serves as a critical tool in High-Performance Liquid Chromatography (HPLC) for the trace analysis of alcohols, fatty acids, and steroids that lack native chromophores.[1][2] This guide details its physicochemical profile, reaction mechanisms, and validated experimental protocols for laboratory application.[1][2]

Part 1: Physicochemical Profile[1][2]

The precise stoichiometry of derivatization reactions relies on the accurate characterization of the reagent. 4-Biphenylyl isocyanate consists of a biphenyl core coupled to a highly electrophilic isocyanate (-N=C=O) group.[1][2]

| Property | Value | Technical Note |

| Molecular Weight | 195.22 g/mol | Basis for stoichiometric calculations (1:1 reaction with functional groups).[1][2] |

| Molecular Formula | ||

| CAS Number | 92-95-5 | |

| Physical State | White to off-white crystalline solid | Melting point: 59–62 °C. |

| Solubility | Soluble in ACN, THF, Toluene | Critical: Must be dissolved in anhydrous solvents to prevent hydrolysis.[1][2] |

| Reactivity | Electrophilic (Carbon center) | Reacts rapidly with nucleophiles (OH, NH₂, SH).[1][2] |

| Chromophore | Biphenyl Group |

Part 2: Reaction Mechanics & Chemical Logic

The utility of 4-Biphenylyl isocyanate lies in its ability to covalently attach the biphenyl chromophore to "invisible" analytes.[1] The reaction is driven by the electrophilic nature of the isocyanate carbon, which is susceptible to attack by nucleophiles.[1]

Mechanism: Nucleophilic Addition

The reaction proceeds via the attack of the nucleophilic heteroatom (Oxygen in alcohols, Nitrogen in amines) on the central carbon of the isocyanate group.[1] This results in the formation of a stable carbamate (urethane) or urea linkage.[1][2]

Graphviz Diagram: Reaction Mechanism

The following diagram illustrates the electron flow during the derivatization of an alcohol (

Caption: Nucleophilic addition of an alcohol to 4-Biphenylyl isocyanate forming a stable carbamate derivative for HPLC detection.

Part 3: Analytical Applications & Experimental Protocol

Context: Many biologically significant molecules (e.g., steroids, fatty alcohols, aliphatic amines) lack conjugated

Standard Operating Procedure (SOP): Pre-column Derivatization

Safety Pre-requisite:

-

Moisture Control: Isocyanates react with water to form amines and

.[1][2] All solvents must be anhydrous (<0.01% water).[1][2] -

Quenching: Unreacted isocyanate can damage HPLC columns.[1][2] A quenching step is mandatory.[1][2]

Protocol Workflow:

-

Preparation of Reagent: Dissolve 4-Biphenylyl isocyanate in anhydrous acetonitrile (ACN) to a concentration of 10 mg/mL. Note: Prepare fresh daily.

-

Sample Solubilization: Dissolve the analyte (alcohol/amine) in anhydrous ACN or THF.

-

Catalysis (Optional but Recommended): Add 10

L of Triethylamine (TEA) or Pyridine to catalyze the reaction, especially for sterically hindered alcohols. -

Reaction: Mix Reagent and Sample in a 5:1 molar excess (Reagent:Analyte). Incubate at 60°C for 30–45 minutes in a sealed, septum-capped vial.

-

Quenching: Add excess ethanol or methanol (100

L) to the vial. Incubate for 5 minutes. This converts remaining isocyanate into ethyl/methyl carbamate, which elutes at the solvent front.[1][2] -

Analysis: Inject directly into the HPLC system (Reverse Phase C18).

Graphviz Diagram: Analytical Workflow

Caption: Step-by-step analytical workflow for pre-column derivatization of analytes using 4-Biphenylyl isocyanate.

Part 4: Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that isocyanates are potent sensitizers.[1][2]

-

Respiratory Hazard: Inhalation of dust or vapor can cause asthma-like sensitization.[1][2] Always handle 4-Biphenylyl isocyanate in a functioning fume hood.[1][2][5]

-

Lachrymator: The compound is irritating to eyes and mucous membranes.[1][2][6]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Moisture ingress will degrade the reagent into 4-Aminobiphenyl (a potential carcinogen) and insoluble urea precipitates.[1][2]

References

-

PubChem. (2025).[1][2][3][7] 4-Biphenylyl isocyanate (Compound).[1][2][3][5][6][8] National Library of Medicine.[1][2] Retrieved from [Link]

-

Sleno, L. (2019).[1][2][9] A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine.[1][2] Analytical and Bioanalytical Chemistry.[1][2][10][11] Retrieved from [Link]

-

Raspoet, G., & Nguyen, M. T. (1998).[1][2][12] The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.[1][2][12] Journal of Organic Chemistry.[1][2] Retrieved from [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. 4-Biphenylyl isocyanate | C13H9NO | CID 3612319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Biphenylyl isocyanate 97 92-95-5 [sigmaaldrich.com]

- 4. 4-ビフェニリルイソシアナート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.se [fishersci.se]

- 6. fishersci.ca [fishersci.ca]

- 7. 4-Methoxybenzyl isocyanate 98 56651-60-6 [sigmaaldrich.com]

- 8. Benzenesulfonyl isocyanate - High purity | EN [georganics.sk]

- 9. A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. HPLC-UV and HPLC-ESI+-MS/MS analysis of free monomeric methylene diphenyl diisocyanate in polyurethane foams and prepolymers after stabilization with NBMA a new derivatizating agent - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. quantchem.kuleuven.be [quantchem.kuleuven.be]

Technical Guide: Synthesis of 4-Biphenylyl Isocyanate

Executive Summary & Core Directive

Target Compound: 4-Biphenylyl Isocyanate (CAS: 92-95-5) Primary Application: Derivatization of amines/alcohols in drug discovery; synthesis of urea/carbamate-based inhibitors (e.g., CDK, HIV protease inhibitors).[1] Critical Safety Alert: This protocol involves 4-aminobiphenyl , a known Group 1 Carcinogen, and Triphosgene , a solid phosgene equivalent.[1] All procedures must be conducted in a certified chemical fume hood with full PPE (double nitrile gloves, respirator if outside hood, face shield).

This guide prioritizes the Triphosgene-mediated phosgenation as the primary laboratory-scale method due to its operational control compared to gaseous phosgene.[1] An alternative Curtius Rearrangement protocol is provided for workflows requiring the avoidance of the carcinogenic amine precursor.

Retrosynthetic Analysis & Mechanistic Pathways

The synthesis of 4-biphenylyl isocyanate can be approached via two distinct logic gates based on available precursors and safety constraints.

Figure 1: Retrosynthetic logic showing the two primary routes.[1] Method A is direct but hazardous; Method B is indirect but circumvents handling the carcinogenic amine.

Protocol A: Triphosgene-Mediated Synthesis (Standard)

Rationale: Triphosgene (bis(trichloromethyl) carbonate) is a crystalline solid that decomposes in situ to phosgene. It allows for precise stoichiometric control without the hazards of handling phosgene gas cylinders.

Materials

-

Precursor: 4-Aminobiphenyl (1.0 equiv) [CARCINOGEN ][1]

-

Reagent: Triphosgene (0.35 equiv; theoretical 0.33 generates 1 equiv phosgene)

-

Base: Triethylamine (Et3N) (2.0–2.5 equiv) or Proton Sponge

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (dried over molecular sieves)

Experimental Workflow

Figure 2: Step-by-step workflow for the conversion of 4-aminobiphenyl to the isocyanate using Triphosgene.

Detailed Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, N2 inlet, and addition funnel.

-

Solvation: Dissolve triphosgene (2.97 g, 10 mmol) in anhydrous DCM (50 mL) and cool to 0 °C.

-

Addition: Dissolve 4-aminobiphenyl (5.08 g, 30 mmol) in DCM (30 mL). Add this solution dropwise to the triphosgene solution over 30 minutes. Note: Inverse addition (amine to triphosgene) prevents symmetrical urea formation.

-

Elimination: Add triethylamine (Et3N) (8.4 mL, 60 mmol) dropwise. A white precipitate (Et3N·HCl) will form immediately.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. For stubborn substrates, refluxing (40 °C for DCM, 110 °C for Toluene) may be required.

-

Monitoring: Check reaction progress via FT-IR. Look for the appearance of the strong -N=C=O stretch at ~2270 cm⁻¹ .

-

Workup: Filter off the amine salts under N2 atmosphere. Concentrate the filtrate under reduced pressure.

-

Purification: The crude solid can be recrystallized from anhydrous hexane or distilled under high vacuum (if liquid/low melting) to yield white/off-white crystals.[1]

Protocol B: Curtius Rearrangement (Safety-Enhanced)

Rationale: This method utilizes 4-biphenylcarboxylic acid, avoiding the storage and weighing of the carcinogenic 4-aminobiphenyl.[1]

Materials

-

Precursor: 4-Biphenylcarboxylic acid[1]

-

Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Base: Triethylamine (1.1 equiv)

-

Solvent: Toluene (anhydrous)

Detailed Procedure

-

Activation: Dissolve 4-biphenylcarboxylic acid (1.0 equiv) in anhydrous toluene. Add Et3N (1.1 equiv).[1]

-

Azidation: Add DPPA (1.1 equiv) dropwise at room temperature. Stir for 1 hour to form the acyl azide intermediate.

-

Rearrangement: Heat the reaction mixture to 80–100 °C . Evolution of N2 gas indicates the rearrangement is proceeding.

-

Completion: Stir at temperature until N2 evolution ceases (approx. 2–3 hours).

-

Isolation: The resulting solution contains the isocyanate. It can be used directly (one-pot) for subsequent reactions (e.g., adding an amine to form a urea) or concentrated to isolate the isocyanate.

Characterization & Data Verification

| Property | Value / Observation | Method |

| Physical State | White to off-white crystalline solid | Visual |

| Melting Point | 60 – 61 °C | Capillary Method |

| IR Spectrum | ~2270 cm⁻¹ (Strong, sharp) | FT-IR (Neat/ATR) |

| Reactivity | Hydrolyzes to urea in air; reacts with MeOH to form carbamate | Chemical Test |

| Toxicity | High (Lachrymator, Sensitizer) | SDS |

Self-Validation Check:

-

IR is King: If the peak at 2270 cm⁻¹ is absent, the reaction failed. If a broad peak appears at 3300–3400 cm⁻¹, the product has hydrolyzed to the urea or starting amine.

-

Symmetrical Urea Byproduct: If yield is low and an insoluble white solid forms that does not melt at 60 °C (likely >200 °C), you have formed N,N'-di(4-biphenylyl)urea due to insufficient phosgene or water contamination.[1]

References

-

Triphosgene Protocol: Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576.[1] Link[1]

-

Curtius Rearrangement: Shioiri, T., et al. "Diphenylphosphoryl azide.[1][2] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." Journal of the American Chemical Society, 1972, 94(17), 6203–6205. Link[1]

-

Safety Data (4-Biphenylyl Isocyanate): PubChem Compound Summary for CID 3612319.[1] Link

-

Carcinogenicity of Precursor: National Toxicology Program (NTP).[1] "Report on Carcinogens, Fifteenth Edition: 4-Aminobiphenyl."[1] Link

Sources

Technical Guide: Solubility, Stability, and Handling of 4-Biphenylyl Isocyanate

The following technical guide is structured to provide actionable, high-precision data for researchers working with 4-Biphenylyl isocyanate. It prioritizes experimental reproducibility and mechanistic understanding over generic descriptions.[1][2][3]

CAS: 92-95-5 | Formula: C₁₃H₉NO | MW: 195.22 g/mol [1][2][3]

Executive Summary

4-Biphenylyl isocyanate (also known as 4-isocyanatobiphenyl or p-xenyl isocyanate) is a specialized derivatizing reagent used primarily in High-Performance Liquid Chromatography (HPLC) for the detection of alcohols and amines.[2][3] Unlike aliphatic isocyanates, its aromatic biphenyl core imparts significant UV absorptivity, making it an excellent "tag" for UV/Fluorescence detection.[1][3]

However, its utility is governed by a strict solubility-stability paradox: solvents that dissolve it best often degrade it fastest. This guide delineates the precise solvent systems required to maintain reagent integrity and maximize reaction kinetics.[1][3]

Physicochemical Profile

Understanding the physical state is the first step in accurate dosing. 4-Biphenylyl isocyanate is a solid at room temperature, requiring gravimetric handling rather than volumetric pipetting (unless in stock solution).[1][2][3]

| Property | Value | Technical Note |

| Physical State | White Crystalline Solid | often appears as flakes or needles.[1][2] |

| Melting Point | 59–62 °C | Moderate heating required if melt-dispensing is attempted (not recommended due to dimerization risk).[2] |

| Boiling Point | 110–112 °C (at 1 mmHg) | High boiling point allows for solvent evaporation without losing the reagent.[1][2][3] |

| Density | ~1.13 g/cm³ | Denser than most organic solvents; settles if not agitated.[1][2][3] |

| UV Maxima | ~270–290 nm | The biphenyl chromophore enables UV detection of non-chromophoric analytes.[1][2][3] |

Solubility & Solvent Compatibility Matrix

The "Solubility vs. Reactivity" Distinction

A common error in experimental design is confusing solubility (thermodynamic dissolution) with stability (chemical inertness).[2][3] 4-Biphenylyl isocyanate will physically dissolve in methanol, but it will chemically convert to a methyl carbamate within minutes.[1][2]

Rule of Thumb: Use Dry, Aprotic, Polar solvents for stock solutions.[1][3]

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Stability Rating | Application |

| Aprotic Polar | Acetonitrile (ACN) | Excellent | High (if dry) | Primary Choice. Standard for HPLC stock solutions.[2] |

| Aprotic Polar | DMF / DMSO | Excellent | High | Used for reactions requiring higher temperatures or catalysts.[1][2][3] |

| Chlorinated | Dichloromethane (DCM) | Good | High | Good for synthesis; easily removed by evaporation.[1][2] |

| Aromatic | Toluene / Benzene | Good | High | Ideal for reflux reactions; non-polar enough to exclude water.[1][2] |

| Aliphatic | Hexane / Heptane | Poor | High | Precipitant. Used to crash out urea byproducts or purify the product.[1][2][3] |

| Protic | Water | Insoluble | Unstable | AVOID. Hydrolyzes to amine and CO₂.[1][2] |

| Protic | Methanol / Ethanol | Soluble | Unstable | Reactant. Use only if the alcohol is the target analyte.[1][2][3] |

The "White Precipitate" False Positive

Researchers often observe a white precipitate forming in their "clear" isocyanate stock solution after 1-2 hours.[1][2][3]

-

Diagnosis: This is NOT the isocyanate precipitating.[1][2][3]

-

Cause: It is 1,3-di(4-biphenylyl)urea , formed by the reaction of the isocyanate with trace moisture in the solvent.[1][2][3]

-

Mechanism: Isocyanate + H₂O

Amine + CO₂.[1][2] Then, Amine + Isocyanate -

Prevention: Use anhydrous solvents (<50 ppm water) and store over molecular sieves.[1][2]

Mechanistic Insights & Visualization

The choice of solvent dictates the reaction pathway.[1][2] In an inert solvent (e.g., Acetonitrile), the isocyanate waits for your target analyte.[1][3] In a protic solvent, it scavenges the solvent itself.[1][3]

Reaction Pathways Diagram

The following diagram illustrates the competitive pathways that dictate solvent selection.

Figure 1: Competitive reaction pathways. The formation of insoluble urea (grey) is the primary indicator of wet solvents.[1][3]

Experimental Protocol: Preparation of Derivatization Stock Solution

Objective: Prepare a stable 10 mM stock solution for HPLC derivatization of alcohols.

Materials

-

4-Biphenylyl isocyanate (Store at 2-8°C, equilibrate to RT before opening to prevent condensation).[1][2]

-

Acetonitrile (HPLC Grade, Anhydrous ; water content <0.005%).[1][3]

-

Amber borosilicate glass vial (Isocyanates are light sensitive over long periods).[1][2]

Workflow

-

Environment: Work in a fume hood. The reagent is a respiratory sensitizer.[1][2][3]

-

Weighing: Weigh 19.5 mg of 4-Biphenylyl isocyanate into the dry amber vial.

-

Dissolution: Add 10.0 mL of anhydrous Acetonitrile.

-

Agitation: Vortex for 30 seconds. The solid should dissolve completely to form a clear, colorless solution.[1][3]

-

Drying (Critical): Add 5-10 beads of activated molecular sieves to the vial.

-

Storage: Cap tightly (Parafilm recommended).[1][2] Stable for 1 week at 4°C.

Safety & Handling (E-E-A-T)

Hazard Classification:

Handling Protocols:

-

PPE: Nitrile gloves are sufficient for short contact, but double-gloving is recommended.[1][2] Use safety goggles.

-

Inhalation: Strictly use a fume hood.[1][2] Isocyanates have poor warning properties (odor threshold is often higher than the PEL).[1][2][3]

-

Decontamination: Spills should not be wiped with water immediately.[1][2] Absorb with sand/vermiculite, then treat the waste with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent to neutralize the isocyanate group.[1][3]

References

-

Sigma-Aldrich. Product Specification: 4-Biphenylyl isocyanate (CAS 92-95-5).[2][4][5] Retrieved from [3]

-

PubChem. Compound Summary: 4-Biphenylyl isocyanate.[1][2][6][7] National Library of Medicine.[1][2][3][6] Retrieved from [3][7]

-

Streicher, R. P., et al. (1996).[1][2][8] Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air.[1][2][3][8] American Industrial Hygiene Association Journal.[1][2][8] (Discusses comparative kinetics of aryl isocyanates).

-

NIST. Biphenyl Solubility Data.[1][2] IUPAC-NIST Solubilities Database.[1][2] (Used for inferring solubility of the biphenyl core in non-polar solvents).[1][2][3] Retrieved from [3]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. 4-Fluorophenyl isocyanate | C7H4FNO | CID 70955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 异氰酸 4-联苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. aksci.com [aksci.com]

- 6. 4-Isocyanatophenol | C7H5NO2 | CID 12483476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Biphenylyl isocyanate | C13H9NO | CID 3612319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Reaction of 4-Biphenylyl Isocyanate with Primary Alcohols

The following technical guide details the reaction of 4-Biphenylyl isocyanate with primary alcohols, designed for researchers in organic synthesis and analytical chemistry.

Introduction & Strategic Utility

The reaction between 4-Biphenylyl isocyanate (4-BPI) and primary alcohols is a classic nucleophilic addition used to generate N-(4-biphenylyl)carbamates (also known as urethanes). While historically pivotal for qualitative organic analysis—converting liquid alcohols into crystalline solids with sharp melting points—this transformation remains relevant in modern drug development for two primary reasons:

-

Chromophore Installation: The biphenyl moiety serves as a robust UV-active tag (

nm), enabling high-sensitivity HPLC detection of aliphatic alcohols that lack native chromophores. -

Prodrug Linkers: The carbamate linkage is a critical structural motif in medicinal chemistry, offering tunable hydrolytic stability compared to esters.

Mechanistic Underpinnings

The reaction proceeds via the nucleophilic attack of the alcohol's hydroxyl oxygen upon the electrophilic carbon of the isocyanate group. Unlike alkyl isocyanates, the aryl group in 4-BPI enhances the electrophilicity of the isocyanate carbon through inductive effects, though this is modulated by the resonance of the biphenyl system.

Reaction Pathway[1][2][3]

-

Nucleophilic Attack: The lone pair of the primary alcohol attacks the central carbon of the isocyanate cumulene system (

). -

Intermediate Formation: A zwitterionic intermediate is formed where the nitrogen acquires a negative charge (stabilized by the aromatic ring) and the oxygen acquires a positive charge.

-

Proton Transfer: Rapid intramolecular or solvent-assisted proton transfer from the ethereal oxygen to the nitrogen yields the stable carbamate ester.

Figure 1: Mechanistic flow of carbamate formation. The reaction is sensitive to moisture, which competes to form symmetrical ureas.

Experimental Protocol

This protocol is optimized for analytical derivatization (HPLC or MP determination). For bulk synthesis, scale up solvent volumes proportionally.

Materials

-

Substrate: Primary Alcohol (Dry)

-

Reagent: 4-Biphenylyl isocyanate (Store under inert gas; moisture sensitive)

-

Solvent: Anhydrous Toluene or Hexane (HPLC grade)

-

Catalyst (Optional): Triethylamine (TEA) or Dibutyltin dilaurate (DBTL)

Step-by-Step Methodology

-

Preparation: In a flame-dried reaction vial, dissolve 1.0 mmol of the primary alcohol in 5 mL of anhydrous toluene.

-

Addition: Add 1.1 mmol of 4-Biphenylyl isocyanate.

-

Note: A slight excess ensures complete consumption of the alcohol.

-

-

Catalysis (If required): For sterically hindered primary alcohols or to accelerate kinetics, add 1 drop of TEA or DBTL.

-

Incubation:

-

Standard: Reflux for 30–60 minutes.

-

Mild: Stir at 60°C for 2 hours.

-

-

Work-up:

-

Cool the mixture. The N-(4-biphenylyl)carbamate often crystallizes directly from toluene or hexane upon cooling.

-

If no precipitate forms, evaporate the solvent to dryness and recrystallize the residue from hot ethanol or petroleum ether.

-

-

Purification: Filter the crystals and wash with cold hexane to remove unreacted isocyanate.

Figure 2: Decision tree for the synthesis and purification of carbamate derivatives.

Data Analysis & Troubleshooting

Quantitative Data: Reactivity & Properties

The reaction rate and physical properties of the product depend heavily on the alcohol structure.

| Parameter | Primary Alcohol (1°) | Secondary Alcohol (2°) | Tertiary Alcohol (3°) |

| Relative Reactivity | High (Fastest) | Moderate | Low (Slowest/Side Reactions) |

| Reaction Time | 10–30 min (Reflux) | 30–120 min | Often requires aggressive catalysis |

| Side Products | Minimal | Some elimination possible | Olefin formation (Elimination) |

| Derivative Form | Stable Solid | Solid/Oil | Unstable/Oil |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| White precipitate forms immediately | Moisture contamination | The precipitate is likely N,N'-bis(4-biphenylyl)urea . Ensure all glassware and solvents are strictly anhydrous. |

| No crystallization | Product is too soluble | Evaporate solvent completely. Scratch the inside of the flask with a glass rod to induce nucleation. Try a more polar solvent for recrystallization (e.g., Ethanol). |

| Oily Product | Impurities or low MP | Recrystallize from a mixed solvent system (e.g., Toluene/Petroleum Ether). |

Applications in Drug Development[4]

HPLC-UV Derivatization

Aliphatic alcohols (e.g., fatty alcohols, PEG chains) are invisible to standard UV detectors. Derivatization with 4-BPI introduces the biphenyl chromophore.

-

Detection Wavelength: 254 nm (strong absorption).

-

Sensitivity: Increases detection limits by orders of magnitude compared to Refractive Index (RI) detectors.

-

Validation: The carbamate linkage is stable under reverse-phase HPLC conditions (Acetonitrile/Water), ensuring the derivative remains intact during analysis.

Melting Point Characterization

4-Biphenylyl derivatives typically exhibit higher melting points than their phenyl or naphthyl counterparts due to the increased molecular weight and rigidity of the biphenyl system. This makes them superior for characterizing low-molecular-weight alcohols that would otherwise form liquids or low-melting solids with phenyl isocyanate.

Safety & Handling (E-E-A-T)

Warning: Isocyanates are potent sensitizers and irritants.[1]

-

Inhalation: 4-BPI can cause respiratory sensitization and asthma-like symptoms. Always handle in a functioning fume hood.

-

Skin Contact: Causes irritation. Wear nitrile gloves and a lab coat.

-

Water Reactivity: Reacts with moisture to release Carbon Dioxide (

) and form insoluble ureas. Pressure buildup in sealed containers is a risk if moisture enters.

References

-

Mechanism of Isocyanate Reactions: Baker, J. W., & Gaunt, J. (1949). The mechanism of the reaction of aryl isocyanates with alcohols and amines. Journal of the Chemical Society.

-

HPLC Derivatization: Santa, T., et al. (1991). High-performance liquid chromatography of alcohols by derivatization with 4-biphenyl isocyanate. Biomedical Chromatography.

-

DART-MS Application: Cody, R. B., et al. (2009).[2] An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. American Laboratory.

-

Safety Data: Fisher Scientific. (2021).[1][3] Safety Data Sheet: 4-Biphenylyl isocyanate.

Sources

Technical Guide: Reaction of 4-Biphenylyl Isocyanate with Phenols

Mechanism, Protocol, and HPLC Application

Executive Summary

This guide details the chemical interaction between 4-Biphenylyl isocyanate (BPIC) and phenolic compounds. Primarily utilized in analytical chemistry, this reaction converts difficult-to-detect phenols into highly UV-active or fluorescent carbamate (urethane) derivatives. This transformation significantly lowers limits of detection (LOD) in High-Performance Liquid Chromatography (HPLC) and improves chromatographic retention behavior.

Core Reaction Mechanism

The reaction between 4-Biphenylyl isocyanate and a phenol is a nucleophilic addition reaction. Phenols are weak nucleophiles compared to aliphatic alcohols; therefore, the reaction requires base catalysis to proceed quantitatively under mild conditions.

1.1 The Chemical Pathway

The transformation follows a base-catalyzed addition to the isocyanate cumulene system (

-

Activation (Deprotonation): The base (typically Triethylamine [TEA] or Pyridine) deprotonates the phenol (

), generating the phenoxide anion ( -

Nucleophilic Attack: The phenoxide attacks the electrophilic central carbon of the isocyanate group. The electron density shifts to the nitrogen atom.

-

Proton Transfer: The resulting imidate intermediate abstracts a proton (from the conjugate acid of the base or the solvent interface) to form the stable carbamate (urethane) linkage.

1.2 Electronic Considerations of BPIC

The 4-Biphenylyl group acts as a large conjugated system.

-

Chromophore Effect: It imparts high molar absorptivity (

) at UV wavelengths (typically 254 nm or 280 nm), enabling trace detection. -

Inductive Effect: The aromatic biphenyl system withdraws electron density from the nitrogen, making the isocyanate carbon slightly more electrophilic compared to aliphatic isocyanates, though less so than nitro-substituted aryls.

1.3 Visualization: Base-Catalyzed Mechanism

The following diagram illustrates the stepwise flow of the reaction.

Caption: Stepwise base-catalyzed addition of phenol to 4-Biphenylyl isocyanate forming the stable carbamate derivative.

Experimental Protocol

This protocol is designed for the derivatization of trace phenols in complex matrices (e.g., biological fluids, environmental water) prior to Reverse-Phase HPLC (RP-HPLC).

2.1 Reagents & Preparation

-

Derivatizing Reagent: 12 mM 4-Biphenylyl isocyanate in dry Acetonitrile (MeCN).

-

Note: Acetonitrile must be HPLC-grade and anhydrous. Water reacts with BPIC to form 1,3-bis(4-biphenylyl)urea, a precipitate that can clog columns.

-

-

Catalyst: 5% (v/v) Triethylamine (TEA) in dry Acetonitrile.

-

Quenching Agent: 2-Propanol or Diethylamine.

2.2 Step-by-Step Procedure

-

Sample Preparation: Dissolve the phenolic sample in 100 µL of Acetonitrile.

-

Catalyst Addition: Add 50 µL of the TEA catalyst solution. Vortex for 10 seconds.

-

Reagent Addition: Add 100 µL of the BPIC reagent solution.

-

Reaction: Seal the vial tightly (PTFE-lined cap) and incubate at 60°C for 45 minutes .

-

Causality: Heating is required to overcome the steric hindrance of ortho-substituted phenols and the lower nucleophilicity of phenols compared to aliphatic amines.

-

-

Quenching: Add 50 µL of 2-Propanol to react with excess isocyanate. Incubate for 5 minutes.

-

Validation: This step prevents the isocyanate from reacting with the HPLC mobile phase or column stationary phase.

-

-

Analysis: Inject 10 µL directly into the HPLC system.

2.3 Workflow Visualization

Caption: Standard workflow for pre-column derivatization of phenols using BPIC.

Critical Considerations & Troubleshooting

3.1 Moisture Control (The Urea Problem)

Isocyanates are moisture-sensitive. In the presence of water, BPIC hydrolyzes to form 4-aminobiphenyl, which immediately reacts with another molecule of BPIC to form 1,3-bis(4-biphenylyl)urea .

-

Symptom: A large, late-eluting peak in the chromatogram or white precipitate in the vial.

-

Prevention: Use molecular sieves in solvent bottles; purge vials with inert gas (

).

3.2 Steric Hindrance

Phenols with bulky groups at the ortho positions (e.g., 2,6-di-tert-butylphenol) exhibit significantly slower reaction kinetics.

-

Optimization: For hindered phenols, increase reaction temperature to 70-80°C and extend time to 90 minutes.

3.3 Comparative Performance Data

The following table summarizes the advantages of BPIC derivatization versus direct detection.

| Parameter | Native Phenol (Direct UV) | BPIC-Derivative (Derivatized) | Improvement Factor |

| Detection Wavelength | 270-280 nm | 254 nm (Strong) / 280 nm | Enhanced Selectivity |

| Molar Absorptivity ( | ~1,500 - 3,000 | ~18,000 - 22,000 | ~10x Sensitivity |

| HPLC Retention | Low (Elutes near void volume) | High (Elutes in organic region) | Better Separation |

| LOD (Signal-to-Noise=3) | ~50 - 100 ng/mL | ~1 - 5 ng/mL | ~20x Lower LOD |

References

-

Higashi, Y. (2017).[1] Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Environmental Protection, 8, 596-606. (Context: Comparative isocyanate/acyl chloride derivatization kinetics). Link

-

Flynn, K. G., & Nenortas, D. R. (1963).[2] Kinetics and Mechanism of the Reaction between Phenyl Isocyanate and Alcohols. Strong Base Catalysis.[2][3] The Journal of Organic Chemistry, 28(12), 3527–3530. (Context: Foundational mechanism of base-catalyzed isocyanate addition). Link

-

Tsuruta, Y., et al. (1996).[1] Fluorometric determination of phenol and p-cresol in urine by precolumn high-performance liquid chromatography using 4-(N-phthalimidinyl)benzenesulfonyl chloride.[1] Analytical Biochemistry, 243(1), 86-91. (Context: Comparative sensitivity of derivatization reagents for phenols). Link

-

Sacher, E. (1979).[2] A re-examination of the polyurethane reaction.[2][4] Journal of Macromolecular Science, Part B, 16(4). (Context: General base catalysis mechanism verification). Link

Sources

A Comprehensive Technical Guide to the Storage and Handling of 4-Biphenylyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Understanding the Reagent: Chemical Profile and Intrinsic Hazards

4-Biphenylyl isocyanate (also known as 4-isocyanatobiphenyl) is an aromatic isocyanate that serves as a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility lies in the electrophilic nature of the isocyanate group, which readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity is fundamental to its application in forming urea and urethane linkages, common motifs in drug candidates.[1] However, this high reactivity also underpins its significant handling challenges.

A thorough understanding of its chemical and physical properties is the foundation of safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉NO | [2] |

| Molecular Weight | 195.22 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 59-62 °C | [4] |

| Boiling Point | 110-112 °C at 1 mmHg | [4] |

| Solubility | Hydrolyzes in water | [3] |

The primary hazards associated with 4-biphenylyl isocyanate stem from its reactivity and toxicological profile. It is classified as harmful if swallowed, in contact with skin, or inhaled.[2] It is a potent irritant to the skin, eyes, and respiratory system and can act as a sensitizer, meaning repeated exposure can lead to allergic reactions, including asthma-like symptoms.[3][5] Furthermore, it is a lachrymator, a substance that irritates the eyes and causes tearing.[5]

The Critical Imperative: Moisture Exclusion and Inert Atmosphere Storage

The paramount principle in the storage and handling of 4-biphenylyl isocyanate is the rigorous exclusion of moisture. The isocyanate functional group is highly susceptible to hydrolysis.

The Chemistry of Moisture Contamination

Contact with water initiates a rapid reaction, leading to the formation of an unstable carbamic acid intermediate, which then decomposes to produce the corresponding amine (4-aminobiphenyl) and carbon dioxide gas.[3][6] The newly formed amine is itself a nucleophile and can react with another molecule of the isocyanate to form a stable, and often insoluble, urea byproduct.[3]

This reaction cascade has two major detrimental consequences in a research setting:

-

Consumption of Reagent: The isocyanate is consumed, reducing the yield of the desired product.

-

Formation of Impurities: The resulting urea derivative is a significant impurity that can complicate the purification of the target molecule.

-

Pressure Buildup: The evolution of carbon dioxide gas in a sealed container can lead to a dangerous buildup of pressure, potentially causing the container to rupture.[5][7]

The visual indicators of moisture contamination include a cloudy appearance of the material or the formation of crystalline solids.[8][9]

Best Practices for Storage

To mitigate these risks and preserve the reagent's integrity, the following storage protocol is mandatory:

-

Refrigeration: Store at 2-8°C to minimize decomposition and sublimation.[4]

-

Inert Atmosphere: The container must be blanketed with an inert gas, such as nitrogen or argon.[3] This displaces atmospheric moisture and oxygen. For partially used containers, it is best practice to apply a nitrogen head before re-sealing.[9]

-

Dry Environment: Store in a dedicated, dry, and well-ventilated area, away from sources of moisture.[3]

-

Tightly Sealed Containers: Ensure the container is securely sealed to prevent the ingress of moist air.[3] For larger containers or drums, desiccant dryers on the vent line are a practical measure to ensure only dry air enters as the material is dispensed.[10]

Safe Handling and Personal Protective Equipment (PPE): A System of Self-Validation

Handling 4-biphenylyl isocyanate demands a stringent adherence to safety protocols designed to prevent any direct contact. The following workflow illustrates the essential steps for safely handling this reagent.

Caption: A logical workflow for the safe handling of 4-biphenylyl isocyanate.

Engineering Controls

The primary line of defense is the use of robust engineering controls. All manipulations of 4-biphenylyl isocyanate must be conducted in a certified chemical fume hood to ensure adequate ventilation and to contain any vapors or dust.[3][11] Local exhaust ventilation systems are crucial for capturing isocyanate vapors and mists at their source.[11]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.[12]

| PPE Category | Specification | Rationale | Source(s) |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). Standard latex gloves are not suitable. | Prevents skin absorption and sensitization. Isocyanates can penetrate thin latex gloves. | [11][13] |

| Eye Protection | Safety goggles or a full-face shield. | Protects against splashes and airborne particles. A full-face respirator offers the highest level of protection. | [10][13] |

| Body Protection | A lab coat or disposable coveralls. | Prevents contamination of personal clothing and skin. | [11][13] |

| Respiratory Protection | A full-face or half-face respirator with filters for organic vapors and particulates, or a supplied-air respirator for higher exposure scenarios. | Isocyanates are potent respiratory sensitizers and irritants. | [10][11] |

Experimental Protocol: Synthesis of a Urea Derivative

The reaction of 4-biphenylyl isocyanate with a primary or secondary amine to form a substituted urea is a cornerstone of its application in drug discovery. The following is a representative, generalized protocol.

Objective: To synthesize a disubstituted urea from 4-biphenylyl isocyanate and a primary amine.

Materials:

-

4-Biphenylyl isocyanate

-

Primary amine of interest

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware, dried in an oven before use

Procedure:

-

Preparation: In a chemical fume hood, set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Amine Solution: Dissolve the primary amine (1.0 equivalent) in anhydrous DCM.

-

Isocyanate Solution: In a separate, dry flask under a nitrogen atmosphere, dissolve 4-biphenylyl isocyanate (1.0-1.1 equivalents) in anhydrous DCM.

-

Reaction: With vigorous stirring, add the isocyanate solution dropwise to the amine solution at room temperature. The use of anhydrous solvent is critical to prevent the formation of urea byproducts from the reaction of the isocyanate with water.[3]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the urea product may precipitate out of the solution. If so, it can be isolated by filtration and washed with cold DCM.[3] If the product is soluble, the reaction mixture can be concentrated under reduced pressure, and the crude product purified by column chromatography or recrystallization.

Caption: General reaction scheme for the synthesis of a urea derivative.

Spill Management and Waste Disposal: A Decontamination-Centric Approach

Accidental spills of 4-biphenylyl isocyanate require immediate and appropriate action to mitigate exposure and environmental contamination.

Spill Response Protocol

-

Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.[7]

-

Restrict Access: Only personnel trained in hazardous material cleanup and wearing appropriate PPE should be allowed in the affected area.[11]

-

Containment: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use sawdust or other combustible materials.[5][7]

-

Collection: Carefully sweep the absorbed material into an open-top container.[7] Crucially, do not seal this container tightly. [5][7]

-

Decontamination: The collected waste and the spill area must be treated with a neutralizing solution. Two common formulations are:

-

Final Cleanup: Allow the decontamination solution to react for at least 10-15 minutes before final cleanup.[1]

Waste Disposal

All waste containing 4-biphenylyl isocyanate, including contaminated absorbents and PPE, is considered hazardous waste.[5]

-

Neutralization: Before disposal, it is best practice to react the waste isocyanate with a decontamination solution in an open container in a well-ventilated area. This will neutralize the reactive isocyanate groups.

-

Containerization: Place the neutralized waste in a clearly labeled, leak-proof container. As previously emphasized, this container should not be sealed pressure-tight to allow for the potential slow release of carbon dioxide.[5]

-

Regulatory Compliance: Dispose of the waste through a licensed hazardous waste disposal contractor, in strict accordance with all federal, state, and local regulations.[7] Empty containers should be decontaminated with a neutralizing solution and punctured to prevent reuse before disposal.[5]

References

-

Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from [Link]

-

EXACT Dispensing Systems. (2019, May 28). Moisture Contamination with Polyurethanes. Retrieved from [Link]

-

Safe Work Australia. (2020, July). Guide to handling isocyanates. Retrieved from [Link]

-

IDI Distributors. (2014, February 28). Keeping Moisture out of the Isocyanate [Video]. YouTube. Retrieved from [Link]

-

American Chemistry Council. (n.d.). SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. Retrieved from [Link]

-

Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]

-

Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

-

Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]

-

Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3612319, 4-Biphenylyl isocyanate. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of Isocyanates with water. Retrieved from [Link]

-

ResinLab. (2021, March 16). Moisture Contamination of Polyurethanes. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]

-

Patsnap. (2025, July 10). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from [Link]

-

Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

-

Sysco Environmental. (n.d.). What PPE is required when working with isocyanates?. Retrieved from [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

- 6. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. US4855504A - Process for producing higher molecular weight amino compounds having reduced monomeric amine content - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. US4238404A - Process for the preparation of isocyanate derivatives of aliphatic, cycloaliphatic, and araliphatic compounds - Google Patents [patents.google.com]

- 13. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

Technical Whitepaper: 4-Biphenylyl Isocyanate

Nomenclature, Physicochemical Profile, and Analytical Applications

Executive Summary

4-Biphenylyl isocyanate (CAS 92-95-5) is a specialized derivatizing agent utilized primarily in the High-Performance Liquid Chromatography (HPLC) analysis of compounds lacking strong chromophores, such as fatty alcohols, phenols, and amines.[1] By introducing a biphenyl moiety, it significantly enhances UV-Vis detection sensitivity. This guide provides a definitive reference on its nomenclature synonyms, physicochemical properties, and a validated protocol for its application in analytical workflows.

Part 1: Chemical Identity & Nomenclature

The nomenclature of 4-Biphenylyl isocyanate can be a source of confusion due to historical naming conventions involving the "xenyl" radical and variations in ring numbering. Precise identification is critical for regulatory compliance and database searching.

1.1 Synonym Hierarchy

The following table categorizes synonyms by their derivation logic, distinguishing between IUPAC standards, historical trivial names, and commercial identifiers.

| Category | Primary Name/Synonym | Technical Note |

| Common/Trade | 4-Biphenylyl isocyanate | Most widely used commercial name. |

| IUPAC | 1-Isocyanato-4-phenylbenzene | Defines the isocyanate as a substituent on the benzene ring. |

| Systematic | Isocyanic acid, 4-biphenylyl ester | Views the compound as an ester of isocyanic acid. |

| Historical | p-Xenylcarbimide | "Xenyl" refers to the biphenyl group; "Carbimide" is an archaic term for isocyanate.[1] |

| Structural | 4-Isocyanatobiphenyl | Emphasizes the functional group position on the biphenyl core. |

| Structural | p-Diphenyl isocyanate | "p-" (para) denotes the 4-position substitution.[1] |

| CAS RN | 92-95-5 | Unique numerical identifier. |

1.2 Nomenclature Logic Visualization

The following diagram illustrates the structural relationships and naming derivation for 4-Biphenylyl isocyanate.

Figure 1: Nomenclature derivation map illustrating the linguistic roots of common and historical synonyms.

Part 2: Physicochemical Specifications

Understanding the physical state and reactivity of 4-Biphenylyl isocyanate is essential for experimental design, particularly regarding solvent selection and storage.

| Property | Specification | Experimental Implication |

| Molecular Formula | C₁₃H₉NO | MW: 195.22 g/mol |

| Physical State | Crystalline Solid | Easy to weigh; requires dissolution in aprotic solvents. |

| Appearance | White to off-white/yellow | Discoloration indicates moisture contamination (hydrolysis). |

| Melting Point | 59–62 °C | Low melting point; handle away from heat sources. |

| Boiling Point | 110–112 °C (at 1 mmHg) | Volatile under high vacuum; generally stable at STP. |

| Solubility | Soluble in THF, Acetonitrile, DCM | Critical: Reacts with protic solvents (Water, Methanol). |

| Reactivity | Electrophilic (Isocyanate group) | Reacts rapidly with nucleophiles (-OH, -NH₂, -SH). |

Part 3: Analytical Utility & Mechanism

The primary application of 4-Biphenylyl isocyanate is as a pre-column derivatization reagent for HPLC. Many biologically active compounds (e.g., fatty alcohols, phytosterols) lack a chromophore, making them invisible to standard UV detectors.

Mechanism: The isocyanate group (-N=C=O) acts as an electrophile. It undergoes nucleophilic addition with active hydrogen atoms in hydroxyl (-OH) or amine (-NH₂) groups.

-

Alcohol Reaction: Forms a Carbamate (Urethane) linkage.

-

Amine Reaction: Forms a Urea linkage.

This reaction tags the analyte with the biphenyl group, which has a strong UV absorption maximum (

Figure 2: Reaction pathway for the derivatization of an alcohol (R-OH) into a UV-active carbamate.

Part 4: Validated Experimental Protocol

Application: Derivatization of Fatty Alcohols for HPLC-UV Analysis. Objective: To attach the biphenyl chromophore to non-UV active alcohols to enable quantification.

4.1 Reagents & Equipment

-

Reagent: 4-Biphenylyl isocyanate (Sigma-Aldrich/Fisher, >97%).

-

Solvent: Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF). Note: Water content must be <0.01% to prevent reagent hydrolysis.

-

Catalyst: Triethylamine (TEA) or Pyridine.

-

Quenching Agent: n-Butylamine (to consume excess isocyanate).

4.2 Step-by-Step Workflow

-

Preparation of Reagent Solution:

-

Dissolve 20 mg of 4-Biphenylyl isocyanate in 10 mL of anhydrous ACN. Prepare fresh daily.

-

Why: Isocyanates degrade slowly even in "dry" solvents due to trace atmospheric moisture.

-

-

Derivatization Reaction:

-

In a 2 mL HPLC vial, mix 200 µL of sample solution (containing alcohols) with 200 µL of Reagent Solution .

-

Add 10 µL of Catalyst (Triethylamine).

-

Cap tightly and vortex.

-

Incubate at 60°C for 30–45 minutes in a heating block.

-

Causality: Heat and base catalysis lower the activation energy, ensuring quantitative conversion of sterically hindered alcohols.

-

-

Quenching (Critical Step):

-

Add 20 µL of n-Butylamine (or ethanol) to the vial.

-

Incubate for 5 minutes.

-

Self-Validating Logic: This step converts unreacted isocyanate into a known urea derivative (n-butyl urea). Without quenching, excess isocyanate can react with the HPLC mobile phase or column stationary phase, causing ghost peaks and column damage.

-

-

Analysis:

-

Inject 10 µL into the HPLC system (C18 Column).

-

Detection: UV at 254 nm.

-

Mobile Phase: ACN/Water gradient.

-

Part 5: Safety & Handling (E-E-A-T)

Hazard Classification:

-

Sensitizer: Isocyanates are potent respiratory and skin sensitizers. Inhalation can induce asthma-like symptoms.[2]

-

Lachrymator: Irritating to eyes and mucous membranes.[2]

Handling Protocols:

-

Engineering Controls: Always weigh and handle the solid in a functional fume hood.

-

PPE: Nitrile gloves are required. Latex is permeable to many organic solvents used in this protocol.

-

Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent to hydrolyze the isocyanate into the corresponding amine and urea (which are less volatile).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3612319, 4-Biphenylyl isocyanate. Retrieved from [Link]

-

Zembrzuska, J. (2017). Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS After Their Derivatization with Phenyl Isocyanate.[3] Journal of Surfactants and Detergents.[3] Retrieved from [Link]

Sources

4-isocyanato-1,1'-biphenyl basic information

High-Performance Derivatization & Synthetic Applications

Executive Summary

4-isocyanato-1,1'-biphenyl (CAS 92-95-5) is a specialized electrophilic reagent used primarily in two high-value workflows: HPLC derivatization to enhance the UV/fluorescence detectability of aliphatic alcohols/amines, and medicinal chemistry as a building block for urea-based pharmacophores.[1] Its biphenyl core provides a high molar extinction coefficient, making it superior to phenyl isocyanate for trace analysis, while its isocyanate group offers rapid, quantitative coupling with nucleophiles under mild conditions.[1]

This guide provides a self-validating framework for handling, reacting, and analyzing this moisture-sensitive reagent.[1]

Part 1: Chemical Identity & Physicochemical Profile[2]

The following data serves as the baseline for experimental design. Note the melting point; this reagent is a solid at room temperature, requiring specific handling protocols compared to liquid isocyanates.[1]

| Property | Specification | Critical Experimental Note |

| CAS Number | 92-95-5 | Use for inventory tracking.[1] |

| Structure | Biphenyl core + Isocyanate (-NCO) tail.[1] | |

| Molecular Weight | 195.22 g/mol | Calculate stoichiometry precisely.[1] |

| Appearance | White to off-white crystalline solid | Validation: Yellowing or crust formation indicates hydrolysis.[1] |

| Melting Point | 59–62 °C | Requires gentle heating to liquefy for neat reactions.[1] |

| Boiling Point | 110–112 °C (at 1 mmHg) | High boiling point allows for high-temp reactions without loss.[1] |

| Storage | 2–8 °C, Inert Atmosphere | Critical: Moisture triggers irreversible polymerization. |

| Solubility | DCM, Toluene, Acetonitrile (Dry) | Reacts violently/decomposes in water or alcohols. |

Part 2: Mechanistic Reactivity

The utility of 4-isocyanato-1,1'-biphenyl relies on the electrophilic nature of the isocyanate carbon.[1][2] The biphenyl group acts as a "payload"—either as a chromophore for detection or a hydrophobic scaffold for drug binding.[1]

Reaction Pathways

The diagram below illustrates the three primary pathways. The Hydrolysis pathway is the most common failure mode (producing insoluble urea precipitates).[1]

Figure 1: The electrophilic carbon of the isocyanate group reacts with nucleophiles.[1][2] The water pathway is a competitive side reaction that must be suppressed.

Part 3: Analytical Application (HPLC Derivatization)

Objective: Transform "invisible" aliphatic alcohols or amines (which lack a chromophore) into UV-absorbing derivatives (254 nm) for HPLC quantification.

Protocol: Pre-Column Derivatization of Alcohols

Context: This protocol is optimized for fatty alcohols or sterols.[1]

Reagents:

-

Reagent A: 4-isocyanato-1,1'-biphenyl (10 mg/mL in dry Acetonitrile).[1]

-

Catalyst: Triethylamine (TEA) or DABCO (1% v/v in dry Acetonitrile).[1]

-

Quench: Ethanol or Methanol (HPLC Grade).[1]

Step-by-Step Workflow:

-

Sample Prep: Dissolve analyte (approx. 1 µmol) in 500 µL of dry Acetonitrile (ACN). Note: Water content must be <0.01%.[1]

-

Reaction: Add 200 µL of Reagent A and 50 µL of Catalyst .

-

Incubation: Seal vial and heat at 60°C for 30 minutes .

-

Why: The biphenyl group is bulky; steric hindrance requires thermal energy to drive the reaction to completion with secondary alcohols.[1]

-

-

Quenching: Add 50 µL of Ethanol. Incubate for 5 minutes.

-

Analysis: Inject onto RP-HPLC (C18 column). Detect at 254 nm .

Self-Validating Check:

-

Run a "Blank" (Reagent + Catalyst + Quench only).[1] You will see the peak for the Ethanol-derivative (Ethyl-4-biphenylcarbamate).[1] Your analyte peak must be distinct from this quench peak.[1]

Part 4: Synthetic Utility in Drug Discovery[1]

Objective: Synthesis of Urea-based libraries (e.g., soluble epoxide hydrolase inhibitors or kinase inhibitors).

Protocol: Synthesis of N-Biphenyl-N'-Alkyl Ureas

-

Stoichiometry: 1.0 equiv Amine (Nucleophile) : 1.1 equiv 4-isocyanato-1,1'-biphenyl.[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]

-

Procedure:

-

Dissolve the amine in DCM at 0°C.[1]

-

Add 4-isocyanato-1,1'-biphenyl (solid) in one portion.

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

-

Work-up:

Part 5: Handling, Stability & Safety (The "Moisture Trap")[1]

Isocyanates are notorious for "skinning over"—forming a hard shell of urea upon contact with humid air. This section details how to maintain reagent integrity.

Handling Workflow Diagram

Figure 2: Decision tree for handling moisture-sensitive isocyanates to prevent experimental failure.

Critical Safety Data

-

Respiratory Sensitizer: Inhalation of dust/vapors can cause asthma-like symptoms (sensitization).[1] Always weigh in a fume hood.

-

Lachrymator: Irritating to eyes and mucous membranes.[9]

-

Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% detergent to neutralize the isocyanate group.

References

-

Sigma-Aldrich. 4-Biphenylyl isocyanate Product Datasheet & SDS.[1] (Accessed 2026).[1][9]

-

Thermo Fisher Scientific. HPLC Determination of Amines via Pre-column Derivatization.[1] (General Isocyanate Methodologies).

-

National Institutes of Health (PMC). Isocyanate-based multicomponent reactions and Urea Synthesis in Drug Discovery.[1](Note: Generalized link to PMC Isocyanate search for verification of mechanism).

-

PubChem. 4-Isocyanato-1,1'-biphenyl Compound Summary.[1]

Sources

- 1. Biphenyl - Wikipedia [en.wikipedia.org]

- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solutions.covestro.com [solutions.covestro.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.se [fishersci.se]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. fishersci.com [fishersci.com]

Introduction: The Significance of the Isocyanate-Hydroxyl Reaction

An In-depth Technical Guide to the Reactivity of 4-Biphenylyl Isocyanate with Hydroxyl Groups

This guide provides a comprehensive exploration of the chemical reactivity between 4-biphenylyl isocyanate and hydroxyl groups. Tailored for researchers, scientists, and professionals in drug development and polymer science, this document moves beyond simple procedural outlines to delve into the fundamental mechanisms, kinetics, and practical applications of this critical reaction. We will examine the causality behind experimental choices, describe self-validating protocols, and ground all claims in authoritative scientific literature.

The reaction between an isocyanate (-NCO) and a hydroxyl (-OH) group to form a urethane (carbamate) linkage is a cornerstone of organic and polymer chemistry.[1][2] 4-Biphenylyl isocyanate, with its rigid biphenyl moiety, is a particularly valuable reagent. Its utility stems from the properties it imparts to the resulting molecule, including increased hydrophobicity, potential for π-π stacking interactions, and a strong chromophore for ultraviolet (UV) detection in analytical applications.

This guide focuses on the nuanced aspects of this reaction, providing the in-depth knowledge required for its successful application in areas such as:

-

Polymer Synthesis: The formation of polyurethanes, versatile materials used in everything from foams and coatings to elastomers and adhesives, is based on this reaction.[3][4]

-

Analytical Derivatization: In drug discovery and metabolomics, many compounds of interest contain hydroxyl groups but lack a chromophore for sensitive detection. Derivatization with 4-biphenylyl isocyanate attaches a UV-active label, enabling precise quantification via High-Performance Liquid Chromatography (HPLC).[5][6]

-

Surface Functionalization: The reactivity of the isocyanate group is harnessed to modify surfaces that possess hydroxyl functionalities, such as silica, cellulose, or certain biomaterials, to alter their physical and chemical properties.[7]

The Core Reaction: Mechanism and Kinetics of Urethane Formation

The fundamental transformation is the nucleophilic addition of the alcohol's oxygen atom to the highly electrophilic carbon atom of the isocyanate group.[8]

The Reaction Mechanism

The generally accepted mechanism proceeds as follows: The lone pair of electrons on the hydroxyl oxygen attacks the central carbon of the –N=C=O group. Concurrently, the π-electrons from the N=C bond shift to the nitrogen atom, and the π-electrons from the C=O bond shift to the oxygen atom, creating a transient, zwitterionic intermediate. This is followed by a rapid proton transfer from the original hydroxyl group to the nitrogen, yielding the stable urethane product.